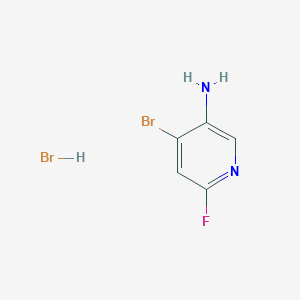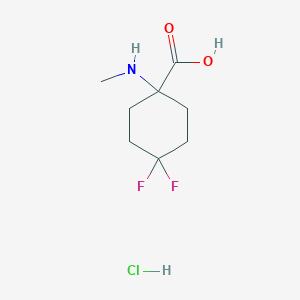
t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are often used in the synthesis of pharmaceuticals and fine chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane have been synthesized using acid functionalized activated carbon derived from corncob . Another related compound, 4-tert-Butylcyclohexanone, has been reduced using sodium borohydride .作用机制
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a versatile building block for organic synthesis and a useful intermediate for the preparation of a wide range of compounds. The compound acts as a catalyst in the reaction of t-butyl chloride and 2,2-dimethyl-piperidine-1-carboxylic acid, forming an intermediate, a t-butyl ester. This t-butyl ester is then hydrolyzed in the presence of a base to form the desired product, t-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate.
Biochemical and Physiological Effects
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has been used in the synthesis of biologically active molecules, such as chiral drugs, peptides, and nucleosides. The compound has been shown to be an effective catalyst in the synthesis of peptide-based drugs, as well as in the synthesis of peptide-based drugs and in the preparation of peptide-based diagnostic agents. Furthermore, t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95% has been used in the synthesis of polymeric micelles and in the synthesis of peptide-based drug conjugates.
实验室实验的优点和局限性
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a useful reagent for organic synthesis and is an effective catalyst for the synthesis of a wide range of compounds. The compound has a melting point of 69-70°C and a boiling point of 144-145°C and is relatively easy to handle in the laboratory. However, the compound is relatively expensive and can be difficult to obtain in large quantities. In addition, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions.
未来方向
The use of t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate as a reagent in organic synthesis is expected to continue to grow in the future. Future research may focus on the development of new synthetic methods using t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95%, as well as the development of new applications for the compound. In addition, future research may focus on the optimization of the use of t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95% in the synthesis of biologically active molecules, such as chiral drugs, peptides, and nucleosides. Finally, future research may focus on the development of new catalysts for the synthesis of t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95%.
合成方法
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate can be synthesized by the reaction of t-butyl chloride and 2,2-dimethyl-piperidine-1-carboxylic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium or platinum catalyst. The reaction proceeds in two steps. In the first step, the t-butyl chloride reacts with the carboxylic acid to form an intermediate, a t-butyl ester. In the second step, the t-butyl ester is hydrolyzed in the presence of a base to form the desired product, t-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate.
科学研究应用
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has been used in the synthesis of biologically active molecules, such as chiral drugs, peptides, and nucleosides. In addition, t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95% has been used as a reagent in the synthesis of peptide-based drugs, as well as in the synthesis of peptide-based drugs and in the preparation of peptide-based diagnostic agents. Furthermore, t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95% has been used in the synthesis of polymers-based drug delivery systems, in the preparation of polymeric micelles, and in the synthesis of peptide-based drug conjugates.
属性
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCXFFSINOVROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)


![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)


![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)
